

An In-depth Technical Guide to 4-Fluorophenylacetylene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethynyl-4-fluorobenzene

Cat. No.: B014334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetylene, a key building block in organic synthesis. The document details its alternative names, chemical and physical properties, and significant applications, with a focus on its role in Sonogashira coupling reactions and polymerization.

Alternative Names and Synonyms

4-Fluorophenylacetylene is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

Type	Name/Identifier
Common Name	4-Fluorophenylacetylene
IUPAC Name	1-Ethynyl-4-fluorobenzene
CAS Number	766-98-3
Synonyms	(4-Fluorophenyl)acetylene
	(p-Fluorophenyl)acetylene
	1-Ethynyl-4-fluorobenzene
	1-Fluoro-4-ethynylbenzene
	4-Ethynyl-1-fluorobenzene
	4-Ethynylfluorobenzene
	Benzene, 1-ethynyl-4-fluoro-
Molecular Formula	C ₈ H ₅ F
InChI Key	QXSWHQGIEKUBAS-UHFFFAOYSA-N
SMILES	C#CC1=CC=C(F)C=C1

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Fluorophenylacetylene is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Citations
Molecular Weight	120.12 g/mol	[1]
Appearance	White crystalline solid or clear colorless to yellow liquid after melting.	[2]
Melting Point	26-27 °C (lit.)	[2]
Boiling Point	55-56 °C at 40 mmHg (lit.)	[2]
Density	1.048 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.516 (lit.)	[2]
Solubility	Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, ethanol, and highly soluble in toluene. Insoluble in water.	[2]
Storage Temperature	2-8°C	[2]

Key Experimental Protocols

Detailed methodologies for the synthesis of 4-Fluorophenylacetylene and its application in Sonogashira coupling and polymerization are provided below.

A common method for the synthesis of terminal alkynes is through the elimination of a dihalide. A general procedure adaptable for 4-Fluorophenylacetylene from a suitable precursor like (1,2-dibromoethyl)-4-fluorobenzene is outlined below, based on established methods for similar compounds.

Materials:

- (1,2-dibromoethyl)-4-fluorobenzene
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)

- Ammonium chloride (NH_4Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.
- A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.
- (1,2-dibromoethyl)-4-fluorobenzene, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred solution of sodium amide in liquid ammonia.
- The reaction mixture is stirred for several hours at the temperature of boiling ammonia.
- After the reaction is complete, it is cautiously quenched by the slow addition of solid ammonium chloride.
- The ammonia is allowed to evaporate overnight.
- The remaining residue is partitioned between diethyl ether and water.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-Fluorophenylacetylene.

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[3] The following is a general procedure for this reaction.

Materials:

- 4-Fluorophenylacetylene
- Aryl halide (e.g., iodobenzene)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N) or another suitable amine base
- Solvent (e.g., THF or DMF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a solution of the aryl halide (1.0 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (e.g., 0.05 eq), CuI (e.g., 0.025 eq), and the amine base (e.g., 7.0 eq).^[3]
- To this mixture, add 4-Fluorophenylacetylene (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).^[3]
- Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC.
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.^[3]
- Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.^[3]
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.^[3]

- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Substituted polyacetylenes can be synthesized using transition metal catalysts, with rhodium-based catalysts being particularly effective. The following is a general procedure for the polymerization of a substituted acetylene.

Materials:

- 4-Fluorophenylacetylene
- Rhodium catalyst (e.g., [(nbd)RhCl]₂)
- Co-catalyst/base (e.g., diisopropylamine)
- Solvent (e.g., toluene)
- Methanol (for precipitation)

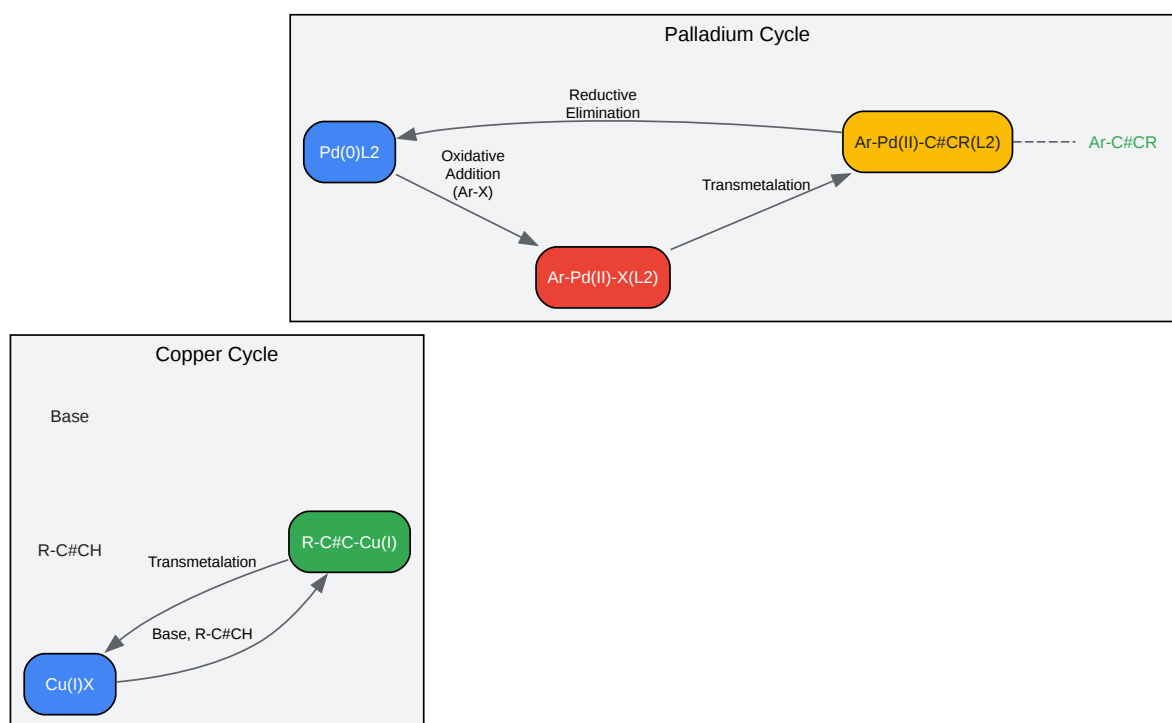
Procedure:

- Polymerization is carried out under an inert atmosphere in a Schlenk tube.
- A solution of 4-Fluorophenylacetylene in toluene is added to a solution of the rhodium catalyst and the co-catalyst in toluene.
- The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24 hours).
- After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield poly(4-fluorophenylacetylene).

Reaction Mechanisms and Workflows

Visual representations of the key reaction mechanisms and experimental workflows involving 4-Fluorophenylacetylene are provided below using the DOT language for Graphviz.

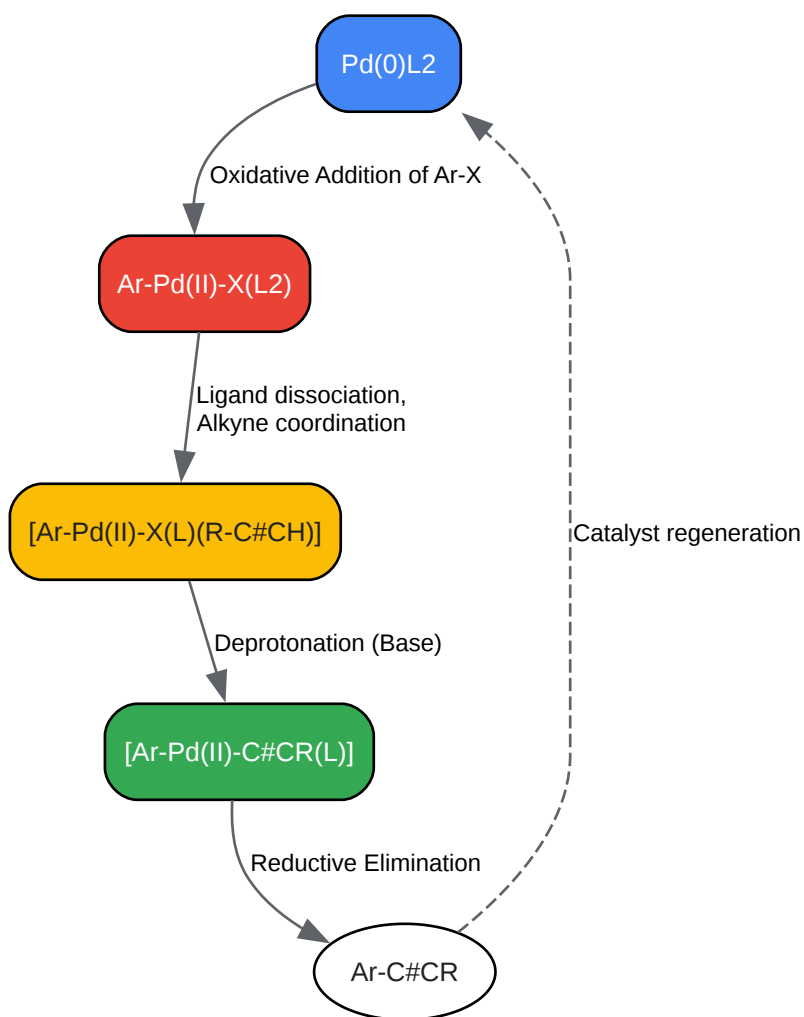
The mechanism of the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.



[Click to download full resolution via product page](#)

Sonogashira Coupling Mechanism

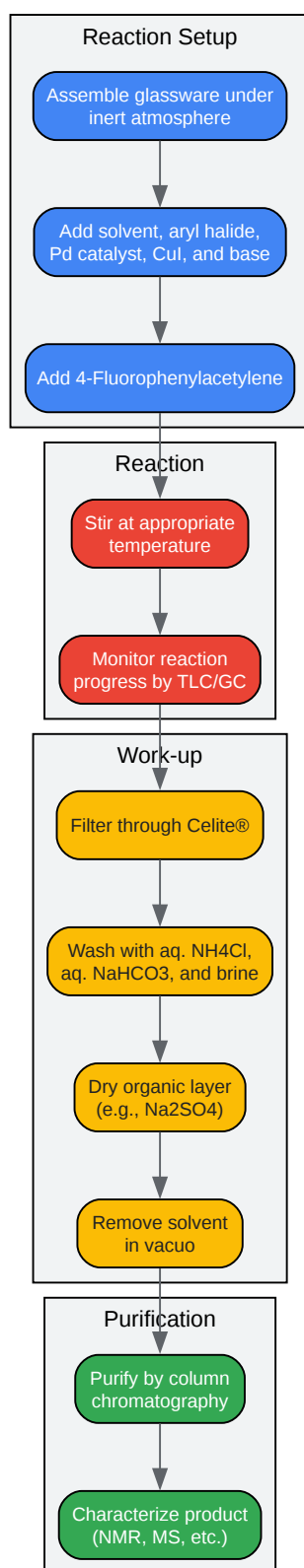
A variation of the Sonogashira coupling can be performed without a copper co-catalyst, which simplifies the reaction setup and avoids the formation of alkyne homocoupling byproducts.



[Click to download full resolution via product page](#)

Copper-Free Sonogashira Mechanism

The following diagram illustrates the typical laboratory workflow for performing a Sonogashira coupling reaction, from setup to product isolation.



[Click to download full resolution via product page](#)

Sonogashira Coupling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluorophenylacetylene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014334#4-fluorophenylacetylene-alternative-names-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

